molecular formula C10H11NO2 B1354469 (E)-ethyl 3-(pyridin-4-yl)acrylate CAS No. 24489-96-1

(E)-ethyl 3-(pyridin-4-yl)acrylate

Cat. No.: B1354469
CAS No.: 24489-96-1
M. Wt: 177.2 g/mol
InChI Key: ABZPCWYIRGIXJP-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(pyridin-4-yl)acrylate (CAS: 24489-96-1) is a pyridine-based acrylate ester characterized by its α,β-unsaturated carbonyl structure and a pyridin-4-yl substituent. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science applications. The compound is commercially available with purities ranging from 95% to 98%, supplied by vendors such as Capotchem, Bocsci, and Manchester Organics . Its synthesis typically involves palladium-catalyzed cross-coupling or hydrogenation reactions, as evidenced by its use in generating derivatives like ethyl 3-(pyridin-4-yl)propanoate via catalytic hydrogenation .

Biochemical Analysis

Biochemical Properties

(E)-Ethyl 3-(pyridin-4-yl)acrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Biological Activity

(E)-ethyl 3-(pyridin-4-yl)acrylate, a compound with the CAS number 24489-96-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to an ethyl acrylate moiety. Its structure can be represented as follows:

C9H9NO2\text{C}_9\text{H}_{9}\text{N}\text{O}_2

The primary target of this compound is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This compound acts as an inhibitor of PFKFB3 , leading to significant effects on the glycolysis pathway. The inhibition results in a reduction in glycolytic flux and glucose uptake, which can have implications for cancer metabolism and other metabolic disorders.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound exhibits potential anticancer properties by modulating key metabolic pathways involved in tumor growth. The inhibition of PFKFB3 leads to decreased energy production in cancer cells, thereby hindering their proliferation.
  • Cellular Effects :
    • The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the activity of kinases and phosphatases, affecting cellular responses and metabolism.
  • Interaction with Biomolecules :
    • This compound interacts with several enzymes and proteins, influencing their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the effect of this compound on various cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific types of cancer cells.
  • Molecular Docking Studies :
    • Molecular docking studies have shown that this compound has a favorable binding affinity for PFKFB3, suggesting that its inhibitory effects are mediated through direct interactions with the enzyme's active site .

Data Summary

Biological ActivityMechanismTargetEffect
AnticancerInhibitionPFKFB3Reduced glycolytic flux
Cellular MetabolismModulationVarious enzymesAltered signaling pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-ethyl 3-(pyridin-4-yl)acrylate, and how can purity be optimized?

The compound is typically synthesized via Knoevenagel condensation between pyridine-4-carbaldehyde and ethyl malonate, catalyzed by piperidine or ammonium acetate under reflux conditions . Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients. Purity (>97%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual aldehyde protons at δ 9.5–10 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key signals include the vinyl proton (δ 6.5–7.0 ppm, doublet, J = 16 Hz) and pyridinium protons (δ 8.5–8.7 ppm). The ester carbonyl appears at ~170 ppm in 13C NMR .
  • IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and conjugated C=C (1630–1650 cm⁻¹) confirm the acrylate structure .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 178.1 .

Q. How does the stereochemistry (E/Z) of the acrylate group influence reactivity?

The (E)-isomer dominates due to steric hindrance between the pyridine ring and ester group in the (Z)-form. This configuration enhances conjugation, stabilizing the molecule and increasing reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to (Z)-isomers .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the supramolecular interactions of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, hydrogen-bonding networks between the pyridine N and acrylate O atoms can be analyzed using OLEX2 software. Twinning and high-resolution data (≤0.8 Å) may require SHELXD for structure solution . Data validation tools like PLATON (e.g., ADDSYM for symmetry checks) ensure structural accuracy .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

Discrepancies (e.g., unexpected proton environments in NMR vs. SCXRD bond lengths) may arise from dynamic effects (e.g., solvent interactions in solution). Use variable-temperature NMR to assess conformational flexibility. Complement with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What strategies enhance the compound’s utility in metal-organic frameworks (MOFs)?

Functionalize the pyridine ring with electron-withdrawing groups (e.g., -NO2) to improve coordination with metal nodes (e.g., Zn²+). Solvothermal synthesis in DMF at 100°C for 48 hours has yielded MOFs with BET surface areas >500 m²/g, confirmed by gas adsorption studies .

Q. How does protonation of the pyridine nitrogen affect the compound’s electronic properties?

Protonation (e.g., via HCl in ethanol) forms a pyridinium salt, shifting the UV-Vis absorption maximum by ~30 nm due to increased conjugation. Electrochemical studies (cyclic voltammetry at 100 mV/s in acetonitrile) reveal a 0.2 V reduction in oxidation potential, enhancing charge-transfer capabilities .

Q. Methodological Guidance

Q. What computational tools predict the compound’s reactivity in nucleophilic additions?

Gaussian 16 with M06-2X/cc-pVTZ calculates Fukui indices to identify electrophilic sites (e.g., β-carbon of acrylate). Molecular dynamics simulations (AMBER) model solvent effects on reaction pathways .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

Optimize palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) and bases (K2CO3 vs. Cs2CO3). Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% compared to conventional heating .

Q. What databases catalog derivatives of this compound for SAR studies?

The Cambridge Structural Database (CSD) lists seven derivatives, including halogenated and sulfonated variants. Use ConQuest to search for π-π stacking distances (3.4–3.8 Å) and hydrogen-bonding motifs (e.g., C=O···H-N) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The compound’s analogs differ in pyridine substitution patterns, ester groups, or additional functional groups. Key structural variations include:

Compound Name Substituents/Modifications CAS Number Similarity Score
Ethyl 3-(pyridin-3-yl)acrylate Pyridin-3-yl substituent 28447-17-8 0.90
Methyl 3-(pyridin-4-yl)acrylate Methyl ester (vs. ethyl) 7340-34-3 0.86
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Chloro substitution on pyridine ring - -
Ethyl (E)-2-(4-methylbenzyl)-3-(pyridin-4-yl)acrylate 4-Methylbenzyl addition - -
Ethyl 3-(pyridin-4-yl)propanoate Saturated propanoate backbone 4536-44 -

Key Observations :

  • Pyridine Substitution Position : Ethyl 3-(pyridin-3-yl)acrylate (similarity 0.90) exhibits distinct electronic properties compared to the 4-pyridyl analog due to differences in nitrogen lone-pair orientation, affecting hydrogen bonding and solubility .
  • Ester Group : Methyl esters (e.g., Methyl 3-(pyridin-4-yl)acrylate) generally exhibit lower lipophilicity than ethyl analogs, influencing bioavailability in drug design .
  • Functional Groups : Chloro or methoxy substituents (e.g., in (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate) enhance electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Physicochemical Properties

  • Lipophilicity: Chlorinated derivatives (e.g., (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate) exhibit higher logP values compared to non-halogenated analogs, enhancing membrane permeability .
  • Crystallinity : Supramolecular studies on (E)-3-(pyridin-4-yl)acrylic acid reveal robust hydrogen-bonding networks via the carboxylic acid group, a feature absent in ester derivatives like the title compound .

Properties

IUPAC Name

ethyl (E)-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPCWYIRGIXJP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of isonicotinaldehyde (25 g), ethyl(triphenylphosphoranylidene)acetate (82 g) and toluene (300 ml) is stirred for 3 hours at 100° C. After cooling, the crystals that precipitated are removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml), and the resulting solution is extracted with 5% hydrochloric acid (500 ml). The aqueous layer is extracted with ethyl acetate (50 ml) and neutralized with potassium carbonate. After cooling, the resulting crystals are collected by filtration and dried to give ethyl 3-(4-pyridyl)acrylate (34 g) as colorless prisms, mp 64°-66° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Pyridyl)acrylic acid (16.18 g, 0.1085 mol) was slurried in 200 ml of absolute ethanol. Concentrated sulfuric acid (8 ml) was added and the reaction was refluxed for 3 hours. After cooling, the solvent was evaporated and the residue was cautiously neutralized with saturated sodium bicarbonate solution. The resulting mixture was then extracted twice with diethyl ether. The organic extracts were washed with water and then brine, dried over MgSO4 and concentrated to afford 17.88 g (93% yield) of the subtitle compound.
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.